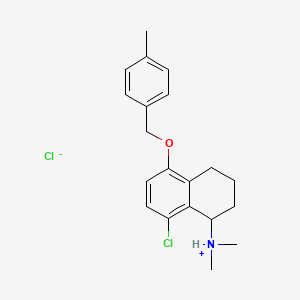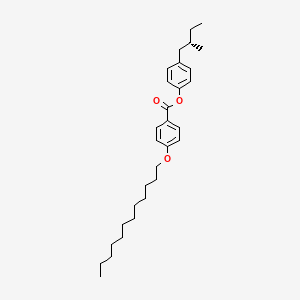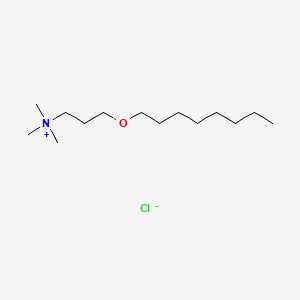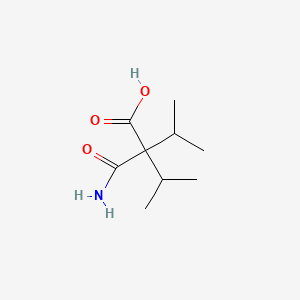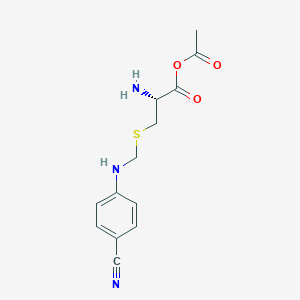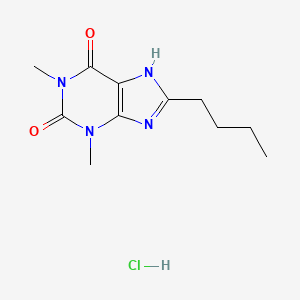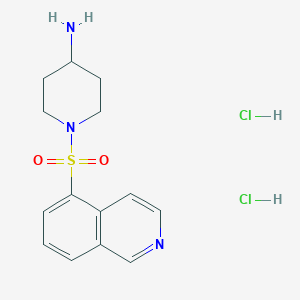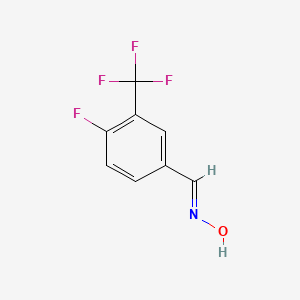
4-Fluoro-3-(trifluoromethyl)benzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-(trifluoromethyl)benzaldehyde oxime is an organic compound with the molecular formula C8H4F4NO It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime, and it contains both fluoro and trifluoromethyl substituents on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(trifluoromethyl)benzaldehyde oxime typically involves the reaction of 4-Fluoro-3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-(trifluoromethyl)benzaldehyde oxime can undergo several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-(trifluoromethyl)benzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-(trifluoromethyl)benzaldehyde oxime depends on its specific application. In general, the presence of the oxime group allows it to act as a ligand, forming complexes with metal ions. The fluoro and trifluoromethyl groups can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 4-Fluorobenzaldehyde
Uniqueness
4-Fluoro-3-(trifluoromethyl)benzaldehyde oxime is unique due to the presence of both fluoro and trifluoromethyl groups, which significantly alter its chemical properties compared to similar compounds
Eigenschaften
Molekularformel |
C8H5F4NO |
|---|---|
Molekulargewicht |
207.12 g/mol |
IUPAC-Name |
(NE)-N-[[4-fluoro-3-(trifluoromethyl)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H5F4NO/c9-7-2-1-5(4-13-14)3-6(7)8(10,11)12/h1-4,14H/b13-4+ |
InChI-Schlüssel |
ALVPYOMTFBJWKK-YIXHJXPBSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=N/O)C(F)(F)F)F |
Kanonische SMILES |
C1=CC(=C(C=C1C=NO)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



